molecular formula C12H16N2O2 B14154648 cyclohexyl N-pyridin-4-ylcarbamate CAS No. 6393-14-2

cyclohexyl N-pyridin-4-ylcarbamate

Cat. No.: B14154648
CAS No.: 6393-14-2
M. Wt: 220.27 g/mol
InChI Key: BXXBFBQYNSTNNK-UHFFFAOYSA-N
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Description

Cyclohexyl N-pyridin-4-ylcarbamate is an organic compound with the molecular formula C12H16N2O2. It is a carbamate derivative, where the carbamate group is bonded to a cyclohexyl ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl N-pyridin-4-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with 4-pyridylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N-pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl N-pyridin-4-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of cyclohexyl N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl N-pyridin-3-ylcarbamate
  • Cyclohexyl N-pyridin-2-ylcarbamate
  • Cyclohexyl N-pyridin-4-ylcarbamate derivatives

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

6393-14-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

cyclohexyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C12H16N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,13,14,15)

InChI Key

BXXBFBQYNSTNNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=NC=C2

Origin of Product

United States

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